N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ISOPROPYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxadiazole moiety and the piperazine ring in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ISOPROPYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid or its derivatives.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ISOPROPYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ISOPROPYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. The benzoxadiazole moiety may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ETHYL-1-PIPERAZINYL)ACETAMIDE
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ISOPROPYL-1-PIPERAZINYL)ACETAMIDE is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H21N5O2 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-propan-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-11(2)20-8-6-19(7-9-20)10-14(21)16-12-4-3-5-13-15(12)18-22-17-13/h3-5,11H,6-10H2,1-2H3,(H,16,21) |
InChI Key |
YXKBQPGQLWIBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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